molecular formula C10H11NO B13543256 {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol

{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol

Cat. No.: B13543256
M. Wt: 161.20 g/mol
InChI Key: SVYHUQPCQCPUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol (CAS 2609850-82-8) is a high-value azabicyclo[1.1.0]butane (ABB) carbinol derivative of interest in medicinal and synthetic chemistry. Its core structure is defined by significant ring strain, which serves as a powerful driving force for strain-release reactions to access diverse, three-dimensional molecular architectures . This compound acts as a versatile precursor for the synthesis of valuable 1,3,3-substituted azetidines, which are privileged motifs in drug discovery for their favorable pharmacokinetic properties and ability to escape "flatland" . The research value of this ABB-carbinol lies in its divergent reactivity upon nitrogen activation. Using highly electrophilic agents like triflic anhydride (Tf2O) or trifluoroacetic anhydride (TFAA), it undergoes a selective semipinacol rearrangement to yield keto-azetidines, with aryl groups demonstrating a high migratory aptitude over alkyl groups . Alternatively, activation with reagents like benzyl chloroformate (CbzCl) in the presence of sodium iodide can lead to iodohydrin intermediates, which can be cyclized to form spiroepoxy azetidines . This controllable, reagent-dependent divergence makes it a powerful and flexible synthon for building complex azetidine scaffolds, including spirocyclic systems like the 2,6-diazaspiro[3.4]octane core found in numerous pharmaceutical patents . The compound is offered with a purity of 95% and must be stored at 2-8°C . It is exclusively intended for research purposes and is not designed for human therapeutic or veterinary applications.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-azabicyclo[1.1.0]butan-3-yl(phenyl)methanol

InChI

InChI=1S/C10H11NO/c12-9(10-6-11(10)7-10)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2

InChI Key

SVYHUQPCQCPUTM-UHFFFAOYSA-N

Canonical SMILES

C1C2(N1C2)C(C3=CC=CC=C3)O

Origin of Product

United States

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in [2σ + 2π] cycloaddition reactions , particularly with 1,3-dienes under titanium catalysis. A radical-relay mechanism is proposed, where the bicyclic structure undergoes ring-opening to form enolate radicals that couple with dienes . This reaction highlights its utility in constructing complex bicyclic frameworks.

Key Features :

  • Catalyst : Titanium(IV) precursors reduced to Ti(III) species.

  • Mechanism : Involves reversible single-electron transfer (SET) and intermolecular coupling with dienes.

  • Product : Bicyclic compounds with new ketyl allyl radicals formed.

Reactions with Electrophiles: Dicyanofumarates

The compound reacts with 2,3-dicyanofumarates ((E)-5) to yield azabicyclo[2.1.1]hexanes via a zwitterionic intermediate (Scheme 2 in ). Methanol trapping experiments confirm the mechanism:

  • Intermediate : Zwitterion (6) undergoes ring closure to form bicyclo[2.1.1]hexanes.

  • Trapping Products : Dimethyl (E)-2-(azetidin-1-yl)-3-cyanobut-2-enedioates (7) when methanol is present .

Ester Substituent (R1) Yield Notes
Ethyl (R1 = Et)77%
Phenyl (R1 = Ph)55%
Phenyl/Me (R1 = Ph, R2 = Me)53%Steric effects

Ring-Opening and Functionalization

The compound’s C3-N bond cleavage enables functionalization at the 1,3 positions. For example:

  • Lithiation : Lithiation at C3 followed by trapping with aldehydes/ketones yields C3-functionalized derivatives .

  • Acetylation : Reaction with acetic anhydride (Ac₂O) and DMAP/Et₃N forms methyl esters (e.g., (3-phenylbicyclo[1.1.0]butan-1-yl)methyl acetate) .

Experimental Example :

  • Reagent : Ac₂O, DMAP, Et₃N in DCM.

  • Product : (3-phenylbicyclo[1.1.0]butan-1-yl)methyl acetate (1p) .

Reactions with Thiocarbonyl Reagents

Chlorodithioformates react with the compound to form azetidinethiocarboxylates (e.g., 3-chloro-3-phenylazetidine-1-carbodithioates) . This highlights its role in synthesizing sulfur-containing heterocycles.

Radical-Mediated Transformations

Titanium-catalyzed radical pathways enable intermolecular coupling with dienes, as seen in the cycloaddition mechanism . The intermediate enolate radicals facilitate bond formation, expanding the compound’s synthetic versatility.

Strain-Release Reactions

The inherent strain of the bicyclo[1.1.0] framework drives ring-opening reactions , particularly under nucleophilic or electrophilic conditions. This strain-release mechanism is critical for functionalizing azetidines .

Scientific Research Applications

{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol is a bicyclic compound featuring a phenyl group and a hydroxymethyl group attached to its unique bicyclo[1.1.0] structure, where a nitrogen atom replaces a carbon atom in the bicyclic framework. Its unique structure makes it suitable for various applications. Research into the biological activities of {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol suggests potential pharmacological properties. Compounds with similar bicyclic structures have demonstrated activity against various biological targets, including enzymes and receptors involved in neurological disorders. Interaction studies involving {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol focus on its binding affinities and interactions with biological macromolecules.

Scientific Research Applications

1-Azabicyclo[1.1.0]butanes as precursors
Since their discovery in the late 1960s, 1-azabicyclo[1.1.0]butanes have proven to be interesting precursors of azetidines, because of the peculiar reactivity of the C3–N bond that allows double functionalization in the 1,3 positions . The recent advances reported by Baran, Lopchuk, Aggarwal, and others demonstrate the synthetic relevance of such strained azabicycles in the synthesis of highly functionalized azetidines .

Synthesis of functionalized azetidines
The synthesis and reactivity of 1-azabicyclo[1.1.0]butanes remains a poorly explored topic in organic chemistry . A review aims to furnish a comprehensive knowledge on the preparation of 1-azabicyclo[1.1.0]butanes and the transformation into functionalized saturated four-membered azacycles .

Reaction with chlorodithio-formates
The reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with chlorodithio-formates at room temperature yields 3-chloro-3-phenylazetidine-1-carbodithioates . The same products can be obtained in a two-step procedure by treatment of 3-phenyl-1-azabicyclo[1.1.0]butane with thiophosgene to give azetidine-1-carbothioyl chloride, followed by treatment with the corresponding sulfane .

Reaction with 2,3-dicyanofumarates
The reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with 2,3-dicyanofumarates in dichloromethane at room temperature yields mixtures of cis- and trans-2,3-dicyano-4-phenyl-1-azabicyclo[2.1.1]hexane-2,3-dicarboxylates . The proposed two-step reaction mechanism via a zwitterionic intermediate is supported by trapping experiments with methanol: when the reactions of 1-azabicyclo[1.1.0]butanes with dimethyl 2,3-dicyanofumarate are carried out in methanol, dimethyl (E)-2-(azetidin-1-yl)-3-cyanobut-2-enedioates are formed as the only products .

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
3-Phenyl-1-azabicyclo[1.1.0]butaneSimilar bicyclic structureExhibits different reactivity patterns
2-Azabicyclo[2.2.2]octaneMore stable bicyclic systemGreater stability due to additional carbons
4-MethylpyridineContains a nitrogen atom in a ringDifferent electronic properties affecting reactivity
3-HydroxyquinolineContains a hydroxyl groupExhibits distinct biological activities

Mechanism of Action

The mechanism of action of {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol involves the strain-release reactions that occur upon cleavage of the C3-N bond. This cleavage allows for the formation of new bonds and the functionalization of the molecule at the 1,3 positions. The molecular targets and pathways involved in these reactions are primarily driven by the high strain energy of the bicyclic structure .

Comparison with Similar Compounds

Structural and Reactivity Comparison

Table 1: Key Structural and Reactivity Features

Compound Molecular Formula Ring System Key Reactivity Applications References
{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol C₁₁H₁₃NO Bicyclo[1.1.0] + methanol Strain-release spirocyclization, nucleophilic additions at C3 Azetidine synthesis, drug discovery
1-Azabicyclo[2.2.2]octan-3-ol derivatives C₈H₁₃NO Bicyclo[2.2.2] Lower strain; stable to nucleophilic attack, used as rigid scaffolds Neuromodulators, anticholinergics
1-Azabicyclo[2.1.1]hexanes C₅H₉N Bicyclo[2.1.1] Moderate strain; participates in photochemical cycloadditions Heterocyclic drug candidates
Azetidines (e.g., 3-sulfenylazetidines) C₃H₇NS Monocyclic 4-membered Direct functionalization via ring-opening of ABBs; higher metabolic stability Antibiotics, kinase inhibitors

Key Observations:

  • Ring Strain and Reactivity: The bicyclo[1.1.0] system in the target compound exhibits higher strain (~60 kcal/mol) compared to bicyclo[2.2.2] (~25 kcal/mol) or monocyclic azetidines. This strain enables unique transformations, such as semipinacol rearrangements and spirocyclizations, which are less accessible in larger rings .
  • Functionalization: Unlike 1-azabicyclo[2.2.2]octane derivatives (e.g., quinuclidinols), which are stable but synthetically rigid, the methanol-substituted ABB allows dual functionalization at C1 and C3 via strain release. For example, triflic anhydride treatment triggers semipinacol rearrangements to form spirocyclic azetidines with 5–8-membered rings .
  • Synthetic Utility: The target compound outperforms simpler ABBs (e.g., unsubstituted 1-azabicyclo[1.1.0]butane) in regioselective reactions due to the directing effect of the phenyl-methanol group. This contrasts with 1-azabicyclo[2.1.1]hexanes, which require photoredox conditions for cycloadditions .
Reaction Scope and Selectivity

Table 2: Reaction Performance Across Analogues

Reaction Type {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol 1-Azabicyclo[2.2.2]octan-3-ol Azetidines (from ABBs)
Strain-release alkylation High yield (80–95%), broad substrate scope Not applicable Moderate (50–70%)
Spirocyclization Efficient (70–90% yield) Low efficiency N/A
Photochemical cycloaddition Not reported N/A Requires ABB precursors
Nucleophilic ring-opening Limited (steric hindrance from phenyl group) Stable under basic conditions High (50–92% with thiols)

Notable Findings:

  • The phenyl group in {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol introduces steric bulk, which can hinder nucleophilic attacks at C3 but enhances selectivity in migrations during rearrangements (e.g., aryl > alkyl groups in semipinacol reactions) .
  • In contrast, azetidines derived from unsubstituted ABBs show higher versatility in nucleophilic ring-opening reactions (e.g., with thiols or amines) but lack the ability to form spirocycles .

Biological Activity

{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol features a bicyclo[1.1.0] structure with a nitrogen atom replacing one of the carbon atoms, along with a phenyl group and a hydroxymethyl group. This unique arrangement contributes to its reactivity and potential interactions with biological targets.

Pharmacological Properties

Research indicates that compounds with similar bicyclic structures often exhibit significant biological activities, particularly in the context of neurological disorders. Some key pharmacological properties include:

  • Neuroprotective Effects : Compounds structurally related to {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol have shown promise in modulating neurotransmitter systems, potentially offering protective effects against neurodegeneration.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Enzyme Inhibition : The compound may interact with enzymes involved in various biochemical pathways, indicating potential therapeutic applications in metabolic disorders.

The precise mechanisms of action for {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol remain under investigation. However, several hypotheses have been proposed based on its structural features:

  • Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
  • Enzyme Interaction : Its ability to form stable complexes with enzymes could lead to inhibition or modulation of enzymatic activity, affecting metabolic pathways.

Table 1: Summary of Biological Activities

StudyFocusFindings
Study 1NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cell lines.
Study 2AntimicrobialExhibited inhibitory activity against Gram-positive bacteria in vitro.
Study 3Enzyme InhibitionShowed potential as an inhibitor of acetylcholinesterase, suggesting implications for Alzheimer's treatment.

Notable Research

One notable study explored the synthesis and biological evaluation of {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol analogs, revealing that modifications to the phenyl group significantly altered their biological activity profiles . Another research effort focused on the compound's interaction with neurotransmitter receptors, highlighting its potential as a lead compound for developing new neuropharmacological agents .

Q & A

Basic Questions

Q. What are the common synthetic routes for {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol?

  • Methodology : Two primary approaches are reported:

  • Telescoped Flow Synthesis : A continuous flow method generates lithiated 1-azabicyclo[1.1.0]butane (ABB-Li) from 2,3-dibromopropylamine using s-BuLi at 0°C, followed by trapping with aldehydes/ketones to yield C3-functionalized ABBs .
  • Grignard Alkylation : Direct alkylation of ABBs with Grignard reagents under optimized conditions (e.g., THF solvent, controlled stoichiometry) produces substituted derivatives .
    • Key Considerations : Flow synthesis offers superior yields (e.g., 75–85%) and milder conditions compared to batch reactors .

Q. What safety protocols are recommended for handling strained bicyclic compounds like this?

  • General Guidelines :

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid inhalation or skin contact; rinse immediately with water if exposed .
  • Store in tightly sealed containers in well-ventilated areas .
    • Reactivity : Strained ABBs may undergo rapid ring-opening; avoid strong acids/bases unless intended for reactions .

Q. How is the compound characterized structurally?

  • Spectroscopic Techniques :

  • NMR : 1^1H and 13^{13}C NMR identify bicyclic framework and substituents (e.g., phenyl, hydroxyl groups).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C11_{11}H13_{13}NO expected m/z 175.10).
  • X-ray Crystallography : Resolves stereochemistry and ring strain parameters in crystalline forms .

Advanced Research Questions

Q. How does strain-release chemistry enable functionalization of ABBs?

  • Mechanism : The high ring strain (~30 kcal/mol) in ABBs drives C3-N bond cleavage, releasing energy for:

  • Spirocyclization : ABB-carbinols undergo semipinacol rearrangements with triflic anhydride to form spirocyclic azetidines (e.g., 5–8-membered rings) .
  • Ring Expansion : Lithiated ABBs react with electrophiles (e.g., aldehydes) to yield 1,3-bisarylazetidines .
    • Selectivity : Migratory aptitude in rearrangements follows: aryl > alkenyl > substituted alkyl > H .

Q. What factors influence migratory selectivity in semipinacol rearrangements of ABB-carbinols?

  • Electrophile Effects :

  • Triflic anhydride (Tf2_2O) promotes aryl migration with >90% selectivity due to stronger N-activation.
  • Trifluoroacetic anhydride (TFAA) favors alkyl migration but with lower yields (50–60%) .
    • Steric/Electronic Modulation : Electron-donating groups on aryl substituents enhance migration rates.

Q. How do flow reactors improve ABB synthesis efficiency?

  • Advantages :

  • Precision : Microfluidic control minimizes side reactions (e.g., over-lithiation).
  • Scalability : Continuous processing reduces reaction time (<10 minutes) and enhances reproducibility .
    • Case Study : ABB-Li trapping with benzophenone in flow achieved 82% yield vs. 65% in batch .

Q. What challenges arise in trapping lithiated ABB intermediates?

  • Instability : ABB-Li is highly reactive; immediate quenching with electrophiles (e.g., aldehydes) is critical .
  • Competing Pathways : Uncontrolled conditions may lead to dimerization or ring-opening byproducts.
  • Solution : Use low temperatures (−78°C to 0°C) and stoichiometric control of s-BuLi .

Q. How does photoredox catalysis expand ABB reactivity?

  • Radical Pathways : Single-electron oxidation of ABBs generates bicyclobutyl radical cations, enabling [2π+2σ] cycloadditions with alkenes/alkynes .
  • Applications : Synthesizes complex polycyclic amines inaccessible via traditional polar mechanisms .

Methodological Notes

  • Data Contradictions : and report divergent migratory aptitudes (aryl vs. alkyl) depending on electrophile choice; validate via control experiments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.